1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one
Description
1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one (CAS 78074-39-2) is a synthetic organic compound characterized by a benzodioxole ring attached to a dimethylpentanone backbone. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.291 g/mol and a calculated LogP of 2.96, indicating moderate lipophilicity . This compound has been studied for applications in agrochemicals and pharmaceuticals, particularly due to its structural resemblance to bioactive molecules .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4,6,8H,5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCQGAOCOTZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614363 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78074-39-2 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one typically involves the condensation of 1,3-benzodioxole with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohyd
Biological Activity
1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one, also known as a benzodioxole derivative, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Formula : C₁₄H₁₈O₃
- Molecular Weight : 234.29 g/mol
- CAS Number : 78074-39-2
Structural Characteristics
The compound features a benzodioxole moiety, which is known for its influence on biological activity. The presence of the 4,4-dimethylpentan-3-one structure contributes to its lipophilicity and potential interaction with biological targets.
Pharmacological Properties
This compound has been investigated for various biological activities:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although specific data on efficacy and mechanisms are still emerging .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes and leading to therapeutic effects.
- Receptor Modulation : There is potential for interaction with neurotransmitter receptors, which could explain observed psychoactive effects in related compounds.
Case Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of benzodioxole derivatives. The findings indicated that these compounds significantly reduced oxidative stress markers in vitro. The mechanism was linked to the modulation of the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative damage .
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various benzodioxole derivatives against Gram-positive and Gram-negative bacteria. The study demonstrated that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmaceutical Applications
1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one has been studied for its potential pharmaceutical applications due to its structural similarity to various bioactive compounds. Some notable areas of research include:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in developing therapeutic agents against oxidative stress-related diseases .
- Neuroprotective Effects : Studies have suggested that derivatives of benzodioxole may possess neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Industrial Applications
The compound is also relevant in various industrial sectors:
- Flavoring and Fragrance Industry : Due to its aromatic properties, it may be utilized in the formulation of flavors and fragrances .
- Chemical Synthesis : Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, particularly in the production of pharmaceuticals and agrochemicals .
Case Study 1: Neuroprotective Research
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of benzodioxole derivatives. The researchers found that these compounds could inhibit neuroinflammation and promote neuronal survival in vitro. The study highlighted the potential of this compound as a lead compound for developing new neuroprotective drugs .
Case Study 2: Antioxidant Properties
Research conducted at a university laboratory investigated the antioxidant properties of various benzodioxole derivatives. The findings demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in food preservation and dietary supplements aimed at reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with analogs to highlight critical variations in reactivity, physicochemical properties, and applications.
* Estimated values based on computational models.
Detailed Analysis
Saturated vs. Conjugated Systems The target compound lacks double bonds, rendering it less reactive than the enone analog . The saturated ketone enhances stability under acidic/basic conditions, making it suitable for formulations requiring prolonged shelf life .
Branching and Lipophilicity
- The dimethyl branching in the target compound contributes to its LogP of 2.96, balancing solubility and membrane permeability. In contrast, replacing a methyl group with an ethyl group (hypothetical analog) raises LogP to 3.45, favoring blood-brain barrier penetration but risking toxicity .
Synthetic Considerations The target compound is synthesized via Friedel-Crafts acylation, leveraging the benzodioxole ring’s electron-rich aromatic system . The enone analog likely requires aldol condensation, introducing stereochemical complexity .
Biological Relevance
- Benzodioxole derivatives are prevalent in CNS drugs due to their ability to modulate neurotransmitter systems. The target compound’s LogP aligns with values seen in antiepileptic or antiparasitic agents .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, IR spectroscopy for functional group identification (e.g., ketone C=O stretch at ~1700 cm), and mass spectrometry (MS) for molecular weight verification.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry. Refinement via SHELXL (for small-molecule structures) and visualization with ORTEP-3 ensure accurate bond lengths/angles and thermal displacement parameters .
Q. What synthetic routes are reported for this compound and its derivatives?
- Methodology :
- Core Synthesis : Condensation reactions involving benzodioxole precursors and ketone intermediates under acidic or basic conditions. For example, 1-(2H-1,3-Benzodioxol-5-yl)propan-1-one derivatives are synthesized via Claisen-Schmidt condensation .
- Derivatization : Introduce functional groups (e.g., imidazole) via nucleophilic substitution or coupling reactions. Oxime formation from ketones (e.g., using hydroxylamine) is a common step for further functionalization .
Q. How is the purity and stereochemical configuration validated during synthesis?
- Methodology :
- Chromatography : Use HPLC or GC-MS to assess purity.
- Crystallographic Validation : SCXRD resolves stereochemical ambiguities (e.g., confirming E/Z configurations in oxime derivatives) .
Advanced Research Questions
Q. How can SHELXL be optimized to refine crystallographic data with disorder or twinning?
- Methodology :
- Disorder Handling : Split atomic positions using PART instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to manage thermal parameters.
- Twinning : Use the TWIN/BASF commands for twinned data. Validate refinement with R-factor convergence and difference density maps .
Q. What computational approaches predict the antifungal activity of benzodioxole derivatives?
- Methodology :
- Molecular Docking : Dock derivatives (e.g., imidazole hybrids) into fungal CYP51 binding pockets using AutoDock Vina. Analyze binding energies and interactions (e.g., hydrogen bonds with heme cofactors).
- In Vitro Validation : Perform broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Compound 44 (imidazole derivative) showed MIC >987.43 μmol/L against Candida spp., suggesting structural modifications are needed .
Q. How to reconcile discrepancies in spectral data during synthetic optimization?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., DFT calculations via Gaussian).
- Isotopic Labeling : Use - or -labeled precursors to track unexpected resonances in complex derivatives .
Q. What strategies address low bioavailability in benzodioxole-based antifungal agents?
- Methodology :
- Prodrug Design : Synthesize ester or carbamate derivatives to enhance membrane permeability.
- SAR Studies : Modify substituents (e.g., replacing imidazole with triazole) to improve solubility and target affinity. Compound 45 (imidazolidineiminothione) showed enhanced activity with 3-methoxyphenyl groups .
Q. How to resolve crystallographic data contradictions in polymorphic forms?
- Methodology :
- Polymorph Screening : Use solvent-drop grinding or temperature-gradient crystallization to isolate forms.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., π-π stacking in benzodioxole vs. hydrogen bonding in polymorphs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
